![molecular formula C8H6ClN3O2 B1412295 Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 1315363-58-6](/img/structure/B1412295.png)
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Descripción general
Descripción
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. The structure of this compound includes a fused bicyclic system with a chlorine atom at the 6th position and a methyl ester group at the 3rd position of the imidazo[1,2-b]pyridazine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate typically involves a multi-step process. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with active electrophiles such as ethyl bromoacetate . This two-step one-pot method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-b]pyridazines in moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6th position .
Aplicaciones Científicas De Investigación
Structural Information
- Molecular Formula : CHClNO
- Molecular Weight : 211.61 g/mol
- CAS Number : 572910-59-9
- SMILES : COC(=O)C1=CN=C2N1N=C(C=C2)Cl
- Appearance : Off-white to light yellow solid
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 212.02213 | 139.0 |
[M+Na]+ | 234.00407 | 153.7 |
[M+NH]+ | 229.04867 | 146.7 |
Inhibition of AAK1
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate has been identified as a potent inhibitor of AAK1, a serine/threonine kinase implicated in various cellular processes, including clathrin-mediated endocytosis. The inhibition of AAK1 is particularly relevant in the context of neurological disorders and pain management.
Case Study: Pain Management
Research indicates that AAK1 knockout mice exhibit reduced pain responses compared to their wild-type counterparts, suggesting that AAK1 plays a significant role in pain perception. Compounds that inhibit AAK1 could potentially lead to new treatments for conditions like chronic pain and neuropathic pain syndromes .
Neurological Disorders
The modulation of AAK1 activity also has implications for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Inhibitors like this compound may help manage symptoms associated with these conditions by altering synaptic transmission and receptor recycling processes.
Clinical Relevance
The potential therapeutic applications extend to psychiatric disorders such as bipolar disorder and schizophrenia. Studies suggest that targeting AAK1 may improve cognitive deficits associated with these disorders by enhancing synaptic plasticity and neurotransmitter release mechanisms .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
Mecanismo De Acción
The mechanism of action of methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structure and the biological system it interacts with . The exact molecular targets and pathways involved may vary based on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group at the 3rd position. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other similar compounds .
Actividad Biológica
Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. It features a fused bicyclic system with a chlorine atom at the 6th position and a methyl ester group at the 3rd position. This structural configuration enhances its solubility and potential biological activity, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been identified as an enzyme inhibitor and receptor antagonist , which are crucial for its therapeutic applications. Specifically, it has shown potential in inhibiting adaptor associated kinase 1 (AAK1), which is involved in several pathological conditions such as Alzheimer's disease and bipolar disorder .
Inhibition of AAK1
Research indicates that compounds related to this compound can inhibit AAK1 effectively. AAK1 plays a significant role in synaptic vesicle recycling and receptor-mediated endocytosis, making it a critical target for treating neurological disorders. Studies using AAK1 knockout mice have demonstrated reduced pain responses when treated with AAK1 inhibitors, highlighting the compound's potential in pain management therapies .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have shown that modifications to the imidazo[1,2-b]pyridazine scaffold can significantly influence biological activity. For instance, variations in substituents at the 6-position can alter potency against specific biological targets. In particular, compounds derived from this scaffold have been evaluated for their effectiveness against pathogens like Cryptosporidium parvum, with some analogs exhibiting low micromolar potency .
Case Studies and Experimental Results
Several studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Activity : In vitro assays demonstrated that certain analogs of this compound exhibit significant antimicrobial properties against C. parvum, with effective concentrations (EC50) reported as low as 0.17 μM .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit key enzymes involved in cancer progression and inflammation, showing promising results that warrant further investigation into its therapeutic potential .
Data Table: Biological Activities of this compound
Propiedades
IUPAC Name |
methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-7-3-2-6(9)11-12(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELRFIGGHCYSPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.